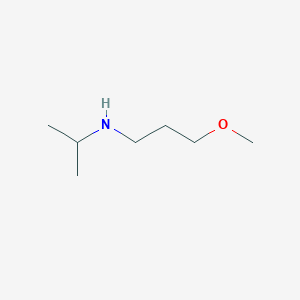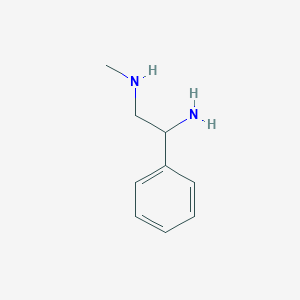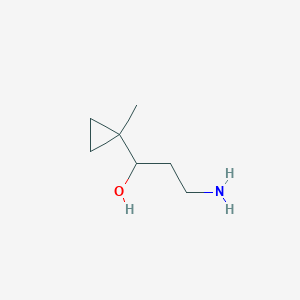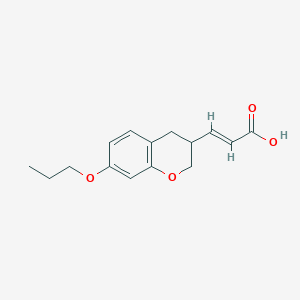![molecular formula C11H21NO B13173991 1-[1-(Aminomethyl)cyclopropyl]-4-methylcyclohexan-1-ol](/img/structure/B13173991.png)
1-[1-(Aminomethyl)cyclopropyl]-4-methylcyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(Aminomethyl)cyclopropyl]-4-methylcyclohexan-1-ol is an organic compound with the molecular formula C10H19NO It is characterized by the presence of a cyclopropyl group attached to an aminomethyl group, which is further connected to a cyclohexanol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)cyclopropyl]-4-methylcyclohexan-1-ol typically involves the reaction of cyclopropylmethylamine with 4-methylcyclohexanone. The reaction is carried out under controlled conditions, often using a reducing agent such as sodium borohydride to facilitate the reduction of the ketone group to an alcohol. The reaction is typically conducted in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(Aminomethyl)cyclopropyl]-4-methylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, alkylating agents
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of secondary or tertiary alcohols
Substitution: Formation of various substituted cyclohexanol derivatives
Applications De Recherche Scientifique
1-[1-(Aminomethyl)cyclopropyl]-4-methylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]-4-methylcyclohexan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, potentially affecting their function. The cyclopropyl group may also contribute to the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Aminomethyl)cyclopropylmethanol
- 4-(Aminomethyl)cyclohexanol
- Cyclopropylmethylamine
Uniqueness
1-[1-(Aminomethyl)cyclopropyl]-4-methylcyclohexan-1-ol is unique due to the combination of its cyclopropyl and cyclohexanol structures This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds
Propriétés
Formule moléculaire |
C11H21NO |
|---|---|
Poids moléculaire |
183.29 g/mol |
Nom IUPAC |
1-[1-(aminomethyl)cyclopropyl]-4-methylcyclohexan-1-ol |
InChI |
InChI=1S/C11H21NO/c1-9-2-4-11(13,5-3-9)10(8-12)6-7-10/h9,13H,2-8,12H2,1H3 |
Clé InChI |
PMZRHEPIRRJBBD-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)(C2(CC2)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


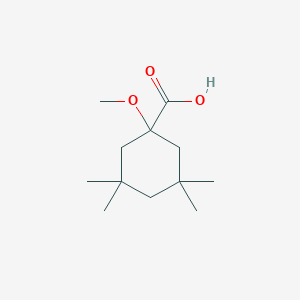
![({[2-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13173916.png)

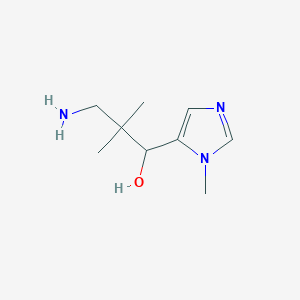
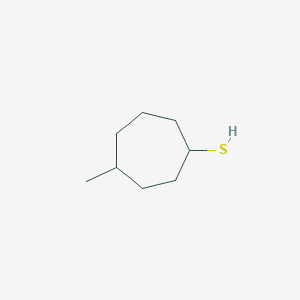

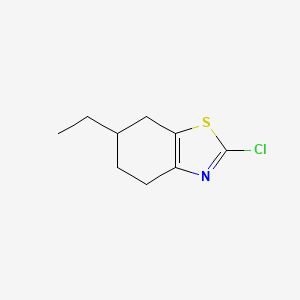
![3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13173938.png)

